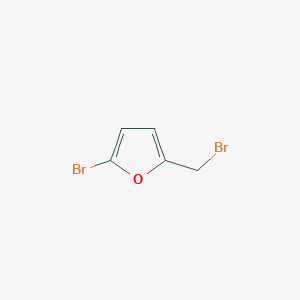
2-Bromo-5-(bromomethyl)furan
Descripción general
Descripción
2-Bromo-5-(bromomethyl)furan is a useful research compound. Its molecular formula is C5H4Br2O and its molecular weight is 239.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Bromo-5-(2-bromo-2-nitrovinyl)furan, a derivative of 2-Bromo-5-(bromomethyl)furan, demonstrates significant antibacterial activity. It reacts with thiol groups, causing direct protein damage and possesses antimicrobial properties against Gram-positive and Gram-negative bacteria, yeasts, and fungi. This compound, also known as G1 or Furvina, has a short life due to its reactivity with thiols, but its conversion products also contribute to its prolonged antimicrobial action (Allas et al., 2016).
Synthesis and Catalysis
This compound serves as a useful reagent in palladium-catalyzed direct arylation of heteroaromatics, offering a route to biheteroaryls. The presence of ester groups at C5 in related compounds like methyl 5-bromo-2-furoate helps prevent the formation of dimers or oligomers, thus facilitating high yields in the formation of biheteroaryls (Fu et al., 2012).
Corrosion Inhibition
Derivatives of this compound, such as 2-(p-toluidinylmethyl)-5-bromo furan, have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds are effective even at low concentrations and exhibit mixed-type inhibitory effects, impacting both cathodic and anodic corrosion currents. Their adsorption on the mild steel surface follows the Langmuir adsorption isotherm, indicating a chemical nature of adsorption (Khaled & El-maghraby, 2014).
Biobased Polymer Synthesis
This compound and its derivatives have applications in the enzymatic synthesis of biobased polyesters. For example, 2,5-bis(hydroxymethyl)furan, a closely related compound, has been used as a rigid diol in the synthesis of novel furan polyesters, showing potential in creating sustainable and biodegradable plastics (Jiang et al., 2014).
Synthesis of Quorum Sensing Inhibitors
Compounds such as (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones, derived from this compound, have been synthesized as inhibitors of microbial quorum sensing. This is important in disrupting microbial communication and biofilm formation, which has implications in treating bacterial infections and biofouling (Benneche et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-(bromomethyl)furan is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki–Miyaura coupling reaction, where it acts as an organoboron reagent .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(bromomethyl)furan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating the conjugation and subsequent elimination of the compound from the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes involved in detoxification pathways. The compound binds to the active site of these enzymes, preventing their normal function and leading to the accumulation of reactive intermediates. This inhibition can result in increased oxidative stress and cellular damage. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular function. These effects are particularly evident in in vitro studies, where prolonged exposure leads to significant changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant cellular damage and toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating their conjugation and elimination from the cell. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in detoxification and oxidative stress responses .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and oxidative stress responses. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity of this compound is influenced by its subcellular localization, as it allows the compound to modulate key biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
2-bromo-5-(bromomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPLLFFXMZXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



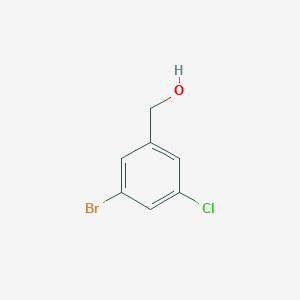
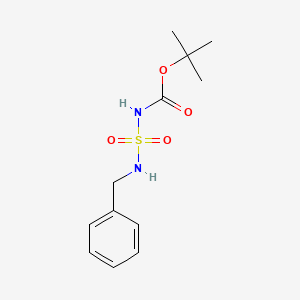
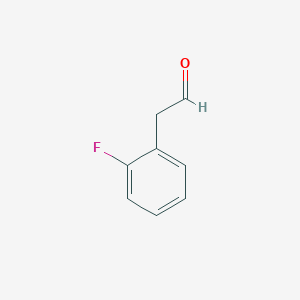
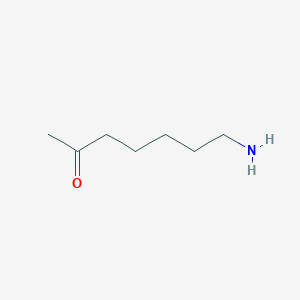

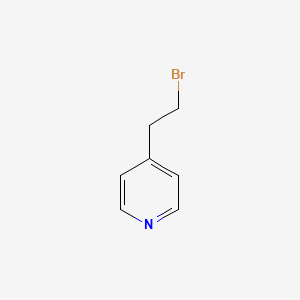
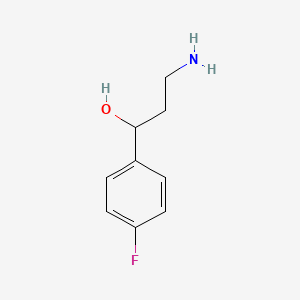

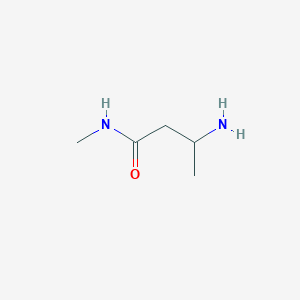
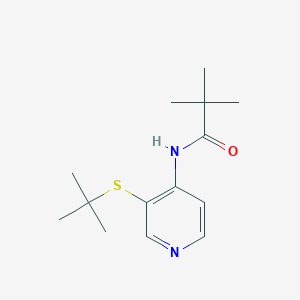
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
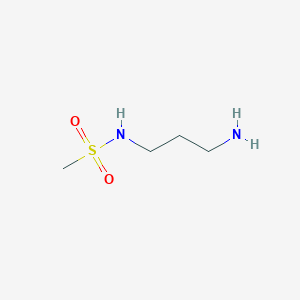
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
